Forodesine hydrochloride

Descripción general

Descripción

Métodos De Preparación

La síntesis del clorhidrato de forodesina involucra varios pasos, incluyendo la reacción de acoplamiento a bajas temperaturas y la hidrogenación a alta presión. El proceso es complejo y requiere un control cuidadoso de las condiciones de reacción para asegurar una alta pureza y rendimiento . Se han desarrollado métodos de producción industrial para optimizar estas condiciones, haciendo el proceso más seguro y rentable .

Análisis De Reacciones Químicas

Key Reagents and Conditions

Forodesine hydrochloride is synthesized through a multi-step process involving:

-

Nucleophilic substitution : Use of bromopurine derivatives and n-butyllithium under cryogenic conditions .

-

Deprotection : Treatment with concentrated hydrochloric acid (HCl) in ethanol .

-

Purification : Ion-exchange chromatography and recrystallization .

Deprotection Conditions

| Parameter | Details | Source |

|---|---|---|

| Acid | Concentrated HCl (cone HCl) | |

| Solvent | Ethanol | |

| Temperature | Room temperature (16–24 hours) followed by 40°C (6–8 hours) | |

| Reaction Time | Total 22–32 hours |

Recrystallization Protocol

Stability and Solubility

-

Stability :

-

Solubility :

Mechanistic Insights

This compound acts as a transition-state analog inhibitor of PNP, binding preferentially to the enzyme’s active site. This inhibits PNP activity, leading to accumulation of deoxyguanosine triphosphate (dGTP), which disrupts DNA synthesis in malignant T-cells .

Aplicaciones Científicas De Investigación

El clorhidrato de forodesina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición enzimática y los análogos de estado de transición.

Biología: Se investiga por sus efectos sobre la proliferación y apoptosis de células T.

Medicina: Los ensayos clínicos han demostrado su eficacia en el tratamiento de la leucemia linfoblástica aguda de células T y el linfoma cutáneo de células T

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos al metabolismo de purinas

Mecanismo De Acción

El clorhidrato de forodesina ejerce sus efectos inhibiendo la fosforilasa de nucleósidos de purina, lo que lleva a la acumulación de trifosfato de desoxiguanosina. Esta acumulación inhibe la reductasa de ribonucleótidos, lo que resulta en la inhibición de la síntesis y reparación del ADN. El compuesto induce selectivamente la apoptosis en las células T malignas .

Comparación Con Compuestos Similares

El clorhidrato de forodesina es único entre los inhibidores de PNP debido a su alta potencia y selectividad. Los compuestos similares incluyen:

Immucillin A: Otro inhibidor de PNP con una estructura diferente y una potencia ligeramente menor.

BCX-1777: Un precursor del clorhidrato de forodesina con efectos inhibitorios similares pero diferentes propiedades farmacocinéticas

En conclusión, el clorhidrato de forodesina es un inhibidor de PNP altamente potente y selectivo con un potencial significativo en el tratamiento de las malignidades de células T. Sus propiedades únicas y su amplia gama de aplicaciones lo convierten en un compuesto valioso en la investigación científica y la medicina.

Actividad Biológica

Forodesine hydrochloride, also known as BCX-1777, is a potent inhibitor of purine nucleoside phosphorylase (PNP) that has garnered attention for its potential therapeutic applications in various hematological malignancies, particularly B-cell acute lymphoblastic leukemia (B-ALL) and T-cell malignancies. This article delves into the biological activity of this compound, supported by preclinical and clinical research findings.

Forodesine exerts its biological effects primarily through the inhibition of the PNP enzyme. This inhibition leads to an accumulation of deoxyguanosine triphosphate (dGTP) within cells, disrupting nucleotide metabolism and ultimately inducing apoptosis in malignant cells. The mechanism can be summarized as follows:

- Inhibition of PNP : Forodesine binds to and inhibits PNP, preventing the conversion of deoxyguanosine (dGuo) to dG and leading to increased intracellular levels of dGTP.

- Disruption of Nucleotide Balance : The accumulation of dGTP creates an imbalance in deoxyribonucleotide triphosphates (dNTPs), which is crucial for DNA synthesis.

- Induction of Apoptosis : Elevated levels of dGTP trigger apoptotic pathways in lymphoblasts, particularly in B-ALL and T-cell leukemia cells.

Preclinical Findings

In vitro studies have demonstrated that forodesine effectively inhibits the proliferation of B-ALL lymphoblasts and induces apoptosis. A study involving pediatric patients with de novo B-ALL showed a median apoptosis rate of 10% in treated samples compared to controls, with some variability across different patient samples .

Table 1: Summary of Preclinical Findings

Clinical Studies

Clinical evaluations have further underscored the efficacy of this compound in treating hematological malignancies. A Phase I/II study assessed its safety and efficacy in patients with various blood cancers, including B-ALL. The results indicated that five out of six patients with B-ALL exhibited a hematological benefit, characterized by a reduction in tumor burden .

Table 2: Clinical Study Overview

Immunomodulatory Effects

Recent studies have also highlighted forodesine's role in enhancing immune responses. It has been shown to stimulate cytokine production while preventing graft-versus-host disease (GVHD) in transplant models, indicating its potential as an immunotherapeutic agent .

Propiedades

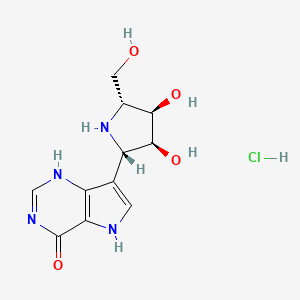

IUPAC Name |

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4.ClH/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19;/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19);1H/t5-,7+,9-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIAMZKHBCLFOG-QPAIBFMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182647 | |

| Record name | Forodesine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284490-13-7 | |

| Record name | Forodesine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284490137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forodesine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284490-13-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORODESINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SN82Y9U73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.